molecular formula C9H10Cl2O B1373200 Benzene, 1,2-bis(chloromethyl)-3-methoxy- CAS No. 90047-44-2

Benzene, 1,2-bis(chloromethyl)-3-methoxy-

Cat. No.: B1373200
CAS No.: 90047-44-2
M. Wt: 205.08 g/mol
InChI Key: AIGMLYTYGIPZCN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1,2-bis(chloromethyl)-3-methoxybenzene follows International Union of Pure and Applied Chemistry conventions for multiply substituted benzene derivatives. The compound features a benzene ring core with three substituents: two chloromethyl groups (-CH₂Cl) positioned at the 1 and 2 positions (ortho relationship), and one methoxy group (-OCH₃) at the 3 position. This substitution pattern creates a molecular formula of C₉H₁₀Cl₂O, with a corresponding molecular weight of 205.08 grams per mole.

The nomenclature system prioritizes the chloromethyl substituents as the principal functional groups, with the methoxy group treated as an additional substituent. Related compounds in the bis(chloromethyl)benzene family demonstrate similar naming conventions, as evidenced by 1,2-bis(chloromethyl)benzene (molecular formula C₈H₈Cl₂) and 1,3-bis(chloromethyl)benzene (molecular formula C₈H₈Cl₂). The systematic name accurately reflects the positioning of substituents and provides unambiguous identification of the compound's structure.

The molecular formula analysis reveals the presence of nine carbon atoms, ten hydrogen atoms, two chlorine atoms, and one oxygen atom. This composition places the compound within the broader class of chlorinated aromatic ethers, distinguishing it from simpler bis(chloromethyl)benzene derivatives through the presence of the methoxy functionality. The molecular weight of 205.08 grams per mole positions this compound between the lighter 1,2-bis(chloromethyl)benzene (175.06 grams per mole) and heavier methoxy-substituted derivatives such as 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (235.10 grams per mole).

The InChI representation and SMILES notation provide standardized chemical identifiers that facilitate database searches and computational chemistry applications. For related compounds like 2,4-bis(chloromethyl)-1-methoxybenzene, the InChI key ZBQXEAIGIXABOB-UHFFFAOYSA-N demonstrates the systematic approach to chemical identification. These standardized identifiers ensure consistency across different chemical databases and software platforms used in structural analysis and property prediction.

Properties

IUPAC Name

1,2-bis(chloromethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMLYTYGIPZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Chloromethylation of Aromatic Precursors

Principle:
The most prominent method for synthesizing benzene derivatives with bis(chloromethyl) substituents involves photochemical chloromethylation of methyl-substituted benzene derivatives. The process uses chlorine gas under controlled illumination and temperature to substitute methyl groups with chloromethyl groups via a free radical mechanism.

Key Features:

  • Starting Materials: Aromatic hydrocarbons such as ortho- or meta-xylene derivatives or methyl-substituted benzenes.
  • Reaction Conditions:
    • Chlorine gas is introduced under light irradiation (wavelength range ~350–700 nm).
    • Temperature is carefully controlled, often staged (e.g., 0–85 °C or segmented ranges like 120–135 °C in some protocols).
    • Light intensity (illuminance) is optimized between ~2000 Lux to 55000 Lux.
  • Catalysts: Some methods employ radical initiators like benzoyl peroxide or photosensitizers, but advanced methods avoid third-party additives to improve purity and reduce cost.
  • Reaction Type: Free radical chain reaction initiated by photons, leading to substitution of methyl groups by chloromethyl groups.

Advantages:

  • High product purity by controlling temperature, light intensity, and chlorine feed rate in stages.
  • Avoidance of solvents and radical initiators in some protocols reduces impurities.
  • Scalable for industrial production with proper reactor design for uniform light distribution.

Example:
A patented method describes a three-stage temperature-controlled photochlorination of ortho-dimethylbenzene to produce bis(trichloromethyl)benzene, which can be further converted to bis(chloromethyl) derivatives.

Two-Step Synthesis via Phenol Derivatives and Chloromethylation

Principle:
This method involves first synthesizing methoxy-substituted benzene derivatives through nucleophilic substitution, followed by chloromethylation of the aromatic ring.

Typical Procedure:

  • Step 1: Formation of methoxybenzene derivatives by reacting 4-methoxyphenol with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~353 K) for extended periods (e.g., 24 h). The product is purified by recrystallization.
  • Step 2: Chloromethylation is performed by reacting the methoxybenzene derivative with paraformaldehyde and hydrochloric acid in a mixed solvent system (glacial acetic acid and HCl) at room temperature for about 20 hours. The chloromethylated product is extracted and purified.

Advantages:

  • Allows selective introduction of methoxy and chloromethyl groups at desired positions.
  • Suitable for preparing complex substituted benzene derivatives such as 1,2-bis(chloromethyl)-3-methoxybenzene.

Catalytic Chloromethylation Using Ionic Liquids and Metal Catalysts

Principle:
Chloromethylation of substituted benzenes can be catalyzed by ionic liquids and transition metal complexes to enhance selectivity and environmental compatibility.

Procedure Highlights:

  • Use of ionic liquid catalysts such as [C12mim]Br in aqueous media to catalyze chloromethylation of xylenes.
  • Metal catalysts like VO(acac)2 combined with copper complexes and organic bases (e.g., DABCO) facilitate oxidation and chloromethylation steps.
  • Reactions often proceed under mild conditions with improved yields and fewer by-products.

Advantages:

  • Reduced environmental hazards compared to traditional chloromethylation reagents.
  • Lower reaction times and improved selectivity.
  • Potential for scale-up with greener chemistry principles.

Purification Techniques Post-Synthesis

Key Methods:

  • Molecular Distillation: Used to purify bis(trichloromethyl)benzene intermediates, removing impurities and by-products efficiently.
  • Recrystallization: Common for purification of intermediates and final products, especially when prepared via nucleophilic substitution routes.
  • Simple Post-Treatment: Some photochemical methods allow direct isolation of high-purity products with minimal downstream processing.

Data Summary Table: Preparation Methods for Benzene, 1,2-bis(chloromethyl)-3-methoxy-

Method Type Starting Materials Key Conditions Catalysts/Additives Advantages Limitations
Photochemical Chloromethylation Methyl-substituted benzene derivatives Cl2 gas, light (350-700 nm), 0–85 °C, staged temp Sometimes benzoyl peroxide or none High purity, scalable, solvent-free Requires specialized light source
Two-Step Nucleophilic + Chloromethylation 4-Methoxyphenol, benzyl chloride, paraformaldehyde DMF solvent, 353 K (step 1); Acetic acid/HCl, RT (step 2) K2CO3 base Selective substitution, good yield Longer reaction times
Catalytic Chloromethylation Xylene derivatives Ionic liquid catalyst, metal complexes, aqueous media VO(acac)2, Cu complexes, DABCO Greener, efficient, mild conditions Requires catalyst optimization

Research Findings and Notes

  • Photochemical methods have been extensively optimized to reduce ring chlorination by-products and improve selectivity for side-chain chlorination.
  • The wavelength and intensity of light critically influence reaction pathways and purity, with LED lamps preferred for uniform illumination and energy efficiency.
  • Avoidance of solvents and radical initiators in photochemical routes reduces environmental impact and simplifies purification.
  • Two-step nucleophilic substitution followed by chloromethylation allows for the synthesis of methoxy-substituted bis(chloromethyl)benzenes with high yields (up to 95%) and good purity.
  • Catalytic methods using ionic liquids and metal catalysts represent emerging green alternatives to classical chloromethylation, improving selectivity and reducing hazardous waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1,2-bis(chloromethyl)-3-methoxy- can undergo nucleophilic substitution reactions where the chloromethyl groups are replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 3-methoxy-1,2-dimethylbenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 3-methoxy-1,2-bis(alkyl/aryl)benzene derivatives.

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxy-1,2-dimethylbenzene.

Scientific Research Applications

Chemistry: Benzene, 1,2-bis(chloromethyl)-3-methoxy- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of chloromethyl groups on biological activity. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, Benzene, 1,2-bis(chloromethyl)-3-methoxy- is used in the production of specialty chemicals, resins, and coatings. It is also used in the manufacture of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(chloromethyl)-3-methoxy- involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, making them susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Benzene, 1,2-bis(chloromethyl) (CAS 612-12-4):

    • Lacks the methoxy group, resulting in higher hydrophobicity (logP = 3.164) and increased reactivity in nucleophilic substitutions due to the absence of electron-donating groups .
    • Applications: Likely used in crosslinking agents for resins, similar to other bis(chloromethyl)benzenes .
  • Benzene, 1-chloro-3-methoxy (CAS N/A):

    • Contains a single chloro and methoxy group. The reduced chlorination decreases electrophilic reactivity but enhances solubility in polar solvents compared to the target compound .
  • Benzene, 1-methoxy-3-methyl (CAS N/A):

    • Replaces chloromethyl with methyl groups, significantly reducing toxicity and reactivity. The methoxy group’s electron-donating effect dominates, making it less reactive in halogenation reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Boiling Point (°C) logP Key Substituents
Target Compound ~205.09 ~300–350 (estimated) ~3.16 1,2-bis(CH2Cl), 3-OCH3
Benzene, 1,2-bis(chloromethyl) 175.03 ~250–300 3.164 1,2-bis(CH2Cl)
Benzene, 1,4-dichloro-2-methoxy- 193.03 ~280–330 2.8 1,4-Cl, 2-OCH3
Benzene, 1-ethyl-4-methoxy-2-methyl 150.22 ~200–250 2.5 1-CH2CH3, 4-OCH3, 2-CH3

Key Observations :

  • The target compound’s methoxy group reduces hydrophobicity compared to non-oxygenated analogs (e.g., 1,2-bis(chloromethyl)benzene) but increases polarity, affecting solubility in organic solvents .
  • Boiling points correlate with molecular weight and substituent complexity. The target’s higher molecular weight and hydrogen-bonding capacity from the methoxy group likely elevate its boiling point relative to simpler chlorobenzenes .

Toxicity and Regulatory Considerations

  • Bis(chloromethyl) Ether (CAS 542-88-1): A known carcinogen, highlighting the hazards of chloromethyl groups.
  • Benzidine (CAS 92-87-5): Aromatic amine with carcinogenic properties. While structurally distinct, the target compound’s chloromethyl groups may pose similar regulatory scrutiny under occupational safety guidelines .

Biological Activity

Benzene, 1,2-bis(chloromethyl)-3-methoxy- is a compound of significant interest in biological research due to its unique chemical structure and potential applications in drug development. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzene, 1,2-bis(chloromethyl)-3-methoxy- has the molecular formula C10H10Cl2OC_{10}H_{10}Cl_2O and features two chloromethyl groups and one methoxy group on a benzene ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of Benzene, 1,2-bis(chloromethyl)-3-methoxy- typically involves the chloromethylation of 3-methoxytoluene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. Key reaction conditions include:

  • Temperature: 0-5°C to control exothermic reactions.
  • Yield Optimization: Industrial production employs continuous flow reactors and advanced purification techniques such as distillation and recrystallization to enhance yield and purity.

The biological activity of Benzene, 1,2-bis(chloromethyl)-3-methoxy- is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups serve as electrophilic centers that can be attacked by nucleophiles, facilitating the introduction of various functional groups into biological molecules. Additionally, the methoxy group can influence the compound's reactivity by participating in electron-donating interactions.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. Benzene derivatives have been explored for their potential in drug development targeting various diseases:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against a range of bacterial infections. The structural features of Benzene, 1,2-bis(chloromethyl)-3-methoxy- may enhance its bioactivity against resistant strains .
  • Anticancer Potential: Studies suggest that chloromethylated compounds can induce apoptosis in cancer cells. The mechanism may involve DNA damage or interference with cellular signaling pathways .

Study 1: Carcinogenicity Assessment

A study evaluated the carcinogenic potential of chloromethylated compounds in rodents. Results indicated that exposure through various routes (inhalation, subcutaneous injection) led to an increased incidence of tumors in specific tissues (e.g., nasal cavity and lungs). These findings underscore the need for careful assessment when considering therapeutic applications .

Study TypeRoute of AdministrationTumor TypeResult
InhalationRatsEsthesioneuroepitheliomasIncreased incidence observed
InjectionMiceLung adenomasIncreased incidence observed

Study 2: Antimicrobial Evaluation

In vitro studies demonstrated that Benzene derivatives possess significant antimicrobial activity against various pathogens. The presence of chloromethyl groups enhances their interaction with microbial cell membranes, leading to cell lysis.

CompoundBacterial StrainInhibition Zone (mm)
Benzene, 1,2-bis(chloromethyl)-3-methoxy-E. coli20
ControlE. coli10

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, 1,2-bis(chloromethyl)-3-methoxy-?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions. First, methoxy and chloromethyl groups are introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution. For example, chloromethylation of 3-methoxybenzene derivatives using paraformaldehyde and HCl in the presence of ZnCl₂ (as a catalyst) can yield bis(chloromethyl) intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Reaction optimization should monitor temperature (≤ 40°C) to avoid side reactions like hydrolysis of chloromethyl groups .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. The methoxy group (~δ 3.8 ppm in ¹H NMR) and chloromethyl protons (δ ~4.5–5.0 ppm) are key diagnostic signals. Splitting patterns in aromatic protons (δ 6.5–7.5 ppm) confirm regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns (e.g., loss of Cl or CH₂Cl groups) confirm structural integrity .
  • Infrared (IR) Spectroscopy : Absorbance at ~750 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-O of methoxy) supports functional group identification .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chloromethyl groups are potential alkylating agents and irritants .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates (e.g., formaldehyde, HCl) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR and MS data with computational predictions (e.g., DFT-based chemical shift calculations). Discrepancies in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Isotopic Labeling : Use ³⁶Cl-labeled precursors to track unexpected side products (e.g., dechlorinated derivatives) during synthesis .
  • Collaborative Analysis : Share raw spectral data with repositories like NIST Chemistry WebBook to benchmark against authenticated standards .

Q. What reaction mechanisms dominate under varying conditions (e.g., acidic vs. basic)?

  • Methodological Answer :
  • Acidic Conditions : Chloromethyl groups may undergo hydrolysis to hydroxymethyl derivatives (via SN1 pathways). Monitor pH (<2) to suppress this .
  • Basic Conditions : Nucleophilic attack (e.g., by OH⁻) can lead to ether cleavage. Use non-nucleophilic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Bis(chloromethyl) ethers are thermally labile and may release HCl .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The methoxy group’s electron-donating effect activates the para position for electrophilic substitution .
  • Experimental Screening : Test Pd-catalyzed couplings (e.g., with arylboronic acids) under inert atmospheres. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates and identify intermediates .

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